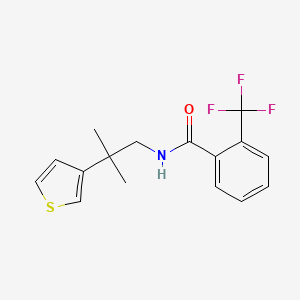

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzamide ring and a branched alkylamine moiety substituted with a thiophen-3-yl group.

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NOS/c1-15(2,11-7-8-22-9-11)10-20-14(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBIEIMKNPBIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid. This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.

Amidation Reaction: The intermediate 2-(trifluoromethyl)benzoic acid is then reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of benzamides.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Inferences

Electronic and Steric Effects

- Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes the benzamide core, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .

- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may facilitate π-π stacking in protein binding sites, a property absent in phenyl-based analogs like Mepronil .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

- IUPAC Name: N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

- Molecular Formula: C17H17F3N2O2S

- Molecular Weight: 370.4 g/mol

- CAS Number: 2309799-48-0

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, thiourea derivatives have been documented to possess significant antibacterial effects against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is particularly noteworthy. A study involving structurally similar benzamide derivatives reported that certain compounds induced apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 25 to 225 µM, indicating effective cytotoxicity against tumor cells . Furthermore, flow cytometry analyses indicated that treated cells showed significant cell cycle arrest at the S phase, suggesting a mechanism of action that involves the induction of programmed cell death .

3. Anti-inflammatory Properties

Compounds derived from thiophene rings have also been investigated for their anti-inflammatory effects. For instance, N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide has been highlighted for its potential to modulate inflammatory pathways without causing significant tissue damage. Such properties are critical for developing therapeutic agents aimed at chronic inflammatory diseases.

Case Studies and Research Findings

The biological activity of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Modulation: Induction of apoptosis in cancer cells indicates that the compound may interfere with cell cycle regulation.

- Inflammatory Pathway Modulation: The structural features of the compound suggest potential interactions with inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.